molecular formula C22H29N3O B2616401 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide CAS No. 400075-62-9

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide

Cat. No. B2616401
CAS RN: 400075-62-9
M. Wt: 351.494
InChI Key: OSNSMKVMMUIUCS-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives and has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes.

Scientific Research Applications

PPARgamma Agonists

Compounds structurally related to N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide have been explored for their potential as PPARgamma agonists, which are relevant in the treatment of diabetes and metabolic disorders. Specifically, modifications of the phenyl alkyl ether moiety in such compounds have led to the identification of potent and selective PPARgamma agonists with improved aqueous solubility, highlighting their significance in medicinal chemistry and drug design (Collins et al., 1998).

Androgen Receptor Antagonists

N-Arylpiperazine-1-carboxamide derivatives, which share a structural motif with this compound, have been synthesized and evaluated for their activities as androgen receptor (AR) antagonists. These compounds have shown promise in the treatment of prostate cancer, with some derivatives demonstrating potent AR antagonist activity and antiandrogenic properties, suggesting their utility in cancer therapy (Kinoyama et al., 2005).

Herbicides

Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to this compound, has shown its herbicidal activity against annual and perennial grasses. These findings indicate potential agricultural applications for managing unwanted vegetation in forage legumes, certain turf grasses, and cultivated crops, highlighting the compound's relevance in the field of agrochemistry (Viste et al., 1970).

Hypolipidemic Activity

Heterocyclic analogues of chlorcyclizine, including those bearing the benzylpiperazine motif, have been developed with potent hypolipidemic activity. These compounds effectively reduce serum cholesterol and triglyceride levels in rats, offering insights into their potential for treating hyperlipidemia and related cardiovascular diseases (Ashton et al., 1984).

Mechanism of Action

Target of Action

The primary target of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, particularly in the reduction and oxidation processes.

Mode of Action

This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This interaction results in the inhibition of the enzyme, thereby affecting its function in the biochemical reactions it catalyzes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the oxidoreductase enzyme . This inhibition disrupts the enzyme’s role in various biochemical reactions, potentially leading to significant changes at the molecular and cellular levels.

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-22(2,3)21(26)23-19-9-11-20(12-10-19)25-15-13-24(14-16-25)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNSMKVMMUIUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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